molecular formula C18H20FN3O4S B7007216 N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7007216
M. Wt: 393.4 g/mol
InChI Key: HSGMZUOLPWQIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring, a morpholine sulfonyl group, and a pyridinyl acetamide moiety

Properties

IUPAC Name

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-4-5-20-12-14(13)10-18(23)21-17-11-15(2-3-16(17)19)27(24,25)22-6-8-26-9-7-22/h2-5,11-12H,6-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGMZUOLPWQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling with Pyridinyl Acetamide: The final step involves coupling the fluoro-substituted phenyl intermediate with a pyridinyl acetamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the morpholine or pyridinyl moieties.

    Reduction: Reduction reactions could target the sulfonyl group or the acetamide linkage.

    Substitution: The fluoro group on the phenyl ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures or in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide: Similar structure with a chloro group instead of a fluoro group.

    N-(2-fluoro-5-piperidin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-2-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the fluoro group, which can influence its reactivity and binding properties. The morpholine sulfonyl group also imparts specific steric and electronic characteristics that differentiate it from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.